ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, an amino carbonyl linkage, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between hydrazine hydrate and ethyl acetoacetate can yield ethyl 1-methyl-1H-pyrazole-3-carboxylate .
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole derivative with a fluorobenzene derivative under appropriate conditions .
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Formation of the Amino Carbonyl Linkage: : The amino carbonyl linkage can be formed by reacting the intermediate with an isocyanate derivative, such as 3-fluorophenyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethyl ester group. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: : Reduction reactions can target the carbonyl group and the fluorophenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents such as sodium methoxide and potassium tert-butoxide can facilitate these reactions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones
Reduction: Formation of alcohols and amines
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
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Biology: : The compound has shown potential as a bioactive molecule with applications in drug discovery and development .
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Medicine: : Research has indicated its potential as an anti-inflammatory and anticancer agent .
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Industry: : It is used in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in inflammatory pathways .
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Pathways Involved: : The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
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Ethyl 5-amino-1H-pyrazole-3-carboxylate: : This compound lacks the fluorophenyl group and amino carbonyl linkage, making it less bioactive .
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Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate: : This compound has a difluoromethyl group instead of a fluorophenyl group, which alters its chemical reactivity and biological activity .
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1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: : This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity .
Conclusion
Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 5-[(3-fluorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-3-21-14(20)11-8-12(18(2)17-11)13(19)16-10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSNDCZKLNYDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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